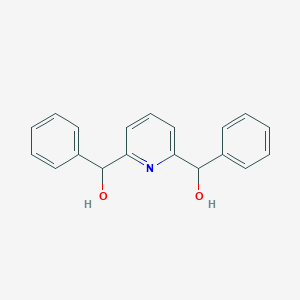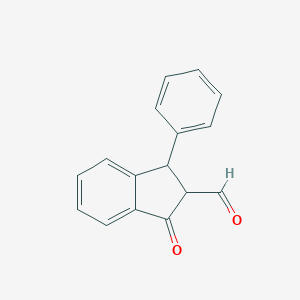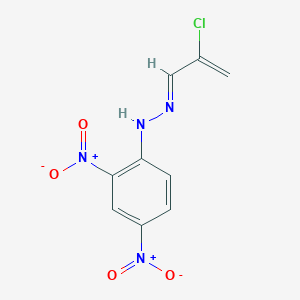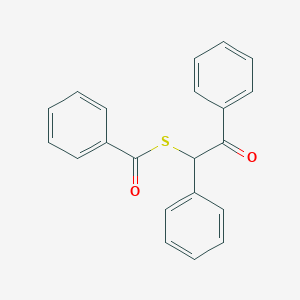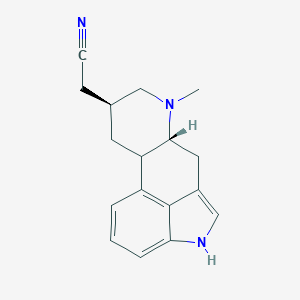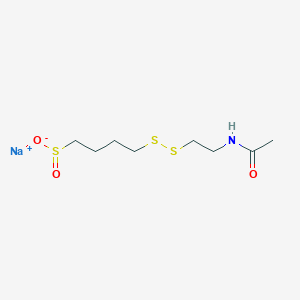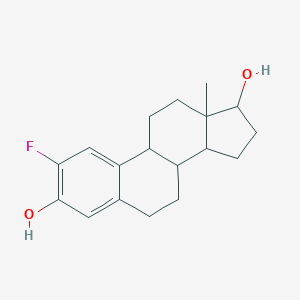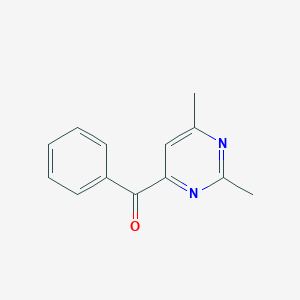
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone, also known as PDPK, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. PDPK belongs to the family of pyrimidine derivatives and has been studied for its ability to inhibit various enzymes and pathways in the human body.
作用机制
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone exerts its therapeutic effects by inhibiting the activity of various enzymes and pathways in the human body. One of the primary targets of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone is the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of cell growth and survival. By inhibiting GSK-3, Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone can induce apoptosis (cell death) in cancer cells and prevent their growth and proliferation.
生化和生理效应
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has been shown to have a variety of biochemical and physiological effects in the human body. In addition to its anti-cancer properties, Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has also been studied for its potential to treat other diseases such as Alzheimer's disease, diabetes, and inflammation. Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has been shown to inhibit the activity of beta-amyloid, a protein that is thought to play a role in the development of Alzheimer's disease. Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has also been shown to improve glucose metabolism and reduce inflammation in animal models of diabetes.
实验室实验的优点和局限性
One of the primary advantages of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone as a research tool is its specificity for certain enzymes and pathways. Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone can be used to selectively inhibit the activity of GSK-3 and other enzymes, allowing researchers to study their specific roles in various biological processes. However, one of the limitations of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone. One area of interest is the development of new derivatives of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone with improved solubility and bioavailability. Another area of interest is the identification of new targets for Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone inhibition, which could lead to the development of new therapies for a variety of diseases. Additionally, further studies are needed to fully understand the mechanisms of action of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone and its potential therapeutic applications.
合成方法
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone can be synthesized through a multistep process starting from commercially available starting materials. One of the most common methods for synthesizing Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone involves the reaction of 2,6-dimethylpyrimidin-4-amine with benzaldehyde in the presence of a base catalyst. The resulting product is then further purified using chromatography techniques.
科学研究应用
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has been extensively studied for its potential therapeutic applications in various areas of medicine. One of the most promising applications of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone is in the treatment of cancer. Studies have shown that Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival.
属性
产品名称 |
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC 名称 |
(2,6-dimethylpyrimidin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c1-9-8-12(15-10(2)14-9)13(16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI 键 |
UMWGZHFLXVNCGR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=C1)C(=O)C2=CC=CC=C2)C |
规范 SMILES |
CC1=CC(=NC(=N1)C)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



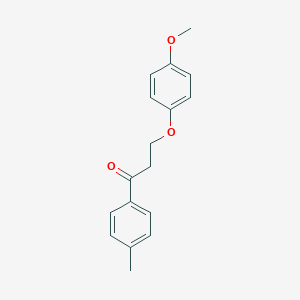
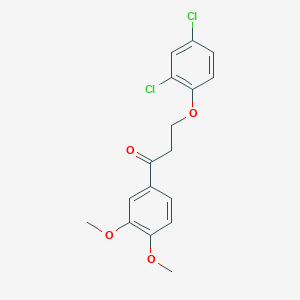
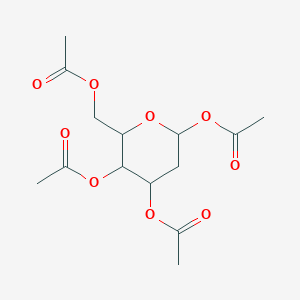
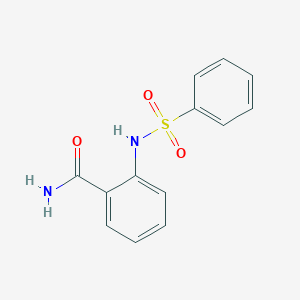
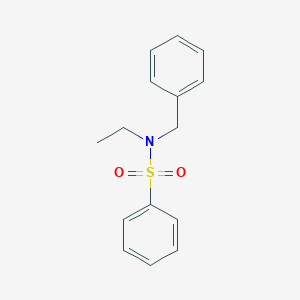
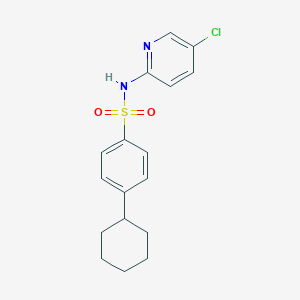
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
